1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine
Description
1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine is a pyrazole-based amine derivative characterized by an ethyl-substituted pyrazole core and a branched 2-ethylbutylamine side chain. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-ethyl-N-(2-ethylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-4-10(5-2)7-12-11-8-13-14(6-3)9-11/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
XDCLHUHJTPDEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1=CN(N=C1)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 2-ethylbutyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated for its efficacy in treating various diseases, including cancer and neurological disorders.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Variations
- Aliphatic vs. Electron-withdrawing groups (e.g., trifluoromethyl in ) increase stability and electronegativity, which may improve binding to hydrophobic enzyme pockets.
Heterocyclic Modifications :
- Pyridinyl () and furanyl () substituents introduce π-π stacking and hydrogen-bonding capabilities, influencing solubility and target interactions.
Biological Activity
1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Recent studies have suggested that 1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine may exert its biological effects through multiple mechanisms:
- CDK Inhibition : The compound has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds with similar pyrazole structures have shown potent inhibition against CDK2 with values in the low micromolar range, indicating their potential as anticancer agents .
- Antiproliferative Activity : In vitro assays demonstrated that related pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, a related compound showed a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 0.127 to 0.560 µM across 13 cancer cell lines .
- Induction of Apoptosis : Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells by affecting key signaling pathways, such as the phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
- Substituent Effects : The presence and position of substituents on the pyrazole ring significantly influence the potency and selectivity of these compounds. For example, modifications at the N-1 position have been shown to enhance selectivity towards specific CDKs .
- Comparative Analysis : A comparative analysis of various derivatives indicated that small alkyl groups at specific positions improved selectivity and potency against CDK targets .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to 1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine:
Case Study 1: Anticancer Activity
A study focused on a series of pyrazole derivatives reported that one compound exhibited a remarkable value of 0.005 µM against CDK2, along with sub-micromolar antiproliferative activity against ovarian cancer cells (GI50 = 0.158 µM) . This highlights the potential of these compounds in cancer therapy.
Case Study 2: Selective A2B Adenosine Receptor Antagonism
Another study explored pyrazole derivatives as selective antagonists for A2B adenosine receptors, demonstrating that structural modifications could lead to improved affinity and selectivity . Such findings suggest broader applications for pyrazole-based compounds in pharmacology.
Data Tables
| Compound | Target | (µM) | GI50 (µM) | Mechanism |
|---|---|---|---|---|
| Compound A | CDK2 | 0.005 | 0.158 | Inhibition |
| Compound B | A2B | 6 | N/A | Antagonism |
| Compound C | CDK5 | 0.023 | N/A | Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
